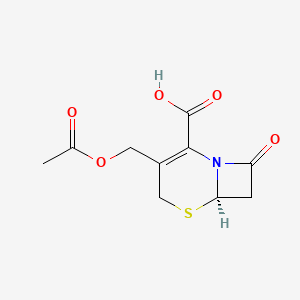

Cephalosporanic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cephalosporanic acid is a cephalosporin.

Aplicaciones Científicas De Investigación

Synthesis of Cephalosporin Antibiotics

The primary application of cephalosporanic acid lies in the synthesis of various cephalosporin antibiotics. The following table summarizes notable cephalosporins derived from 7-ACA:

| Cephalosporin | Generation | Spectrum of Activity |

|---|---|---|

| Cephalexin | First | Primarily Gram-positive bacteria |

| Cefuroxime | Second | Extended activity against Gram-negative bacteria |

| Ceftriaxone | Third | Broad-spectrum including resistant Gram-negative bacteria |

| Ceftaroline | Fifth | Activity against methicillin-resistant Staphylococcus aureus (MRSA) |

Biotechnological Advances

Recent advancements have focused on optimizing the production of 7-ACA through biotechnological methods. For instance, research has demonstrated that transgenic strains of Acremonium chrysogenum can efficiently convert cephalosporin C to 7-ACA using specific bacterial enzymes known as acylases . This method not only increases yield but also reduces production costs, making it a promising approach for pharmaceutical manufacturing.

Development of New Antibiotics

A case study highlighted the modification of cephalosporin C to enhance its antibacterial properties while maintaining resistance to beta-lactamase enzymes. The research conducted by Newton and Abraham established that derivatives of 7-ACA could be synthesized to improve efficacy against resistant bacterial strains .

Occupational Health Risks

Another case study investigated occupational asthma and rhinitis linked to exposure to cephalosporin intermediates during manufacturing processes. This emphasizes the need for safety protocols in environments where this compound is handled, ensuring worker health while advancing pharmaceutical development .

Future Directions and Research Opportunities

The ongoing research into enzyme engineering for improved acylase activity represents a significant opportunity for enhancing the efficiency of 7-ACA production. The potential for developing novel derivatives with tailored antibacterial spectra could lead to new treatments for resistant infections, addressing a critical need in modern medicine .

Análisis De Reacciones Químicas

Reactions Involving the Beta-Lactam Ring

The beta-lactam ring is essential for the antibacterial activity of cephalosporins. The reactivity of this ring arises from its strained cyclic amide structure, making it susceptible to hydrolysis and nucleophilic attack .

-

Hydrolysis: The beta-lactam ring can be hydrolyzed under acidic, neutral, and alkaline conditions. Acidic conditions typically lead to specific hydrogen-ion-catalyzed hydrolysis of the beta-lactam bond. In neutral conditions, water can directly attack the beta-lactam, or the side-chain amido group can catalyze the reaction intramolecularly. Alkaline conditions promote hydroxide-ion-catalyzed degradation, significantly influenced by the C-3 methylene substituents .

-

Aminolysis: Cephalosporins react with protein amino groups, a fundamental aspect of cephalosporin allergy. The reaction kinetics of cephalothin and cefazolin with amino acids like epsilon-aminocaproic acid, B-alanine, and glycine have been studied. The aminolysis rate constants involve terms representing uncatalyzed or water-catalyzed amine reaction, self-assisted nucleophilic reaction, and hydroxide-ion-catalyzed nucleophilic amine attack on the beta-lactam moiety .

Reactions at the C-3 Position

Modifications at the C-3 position of cephalosporanic acids significantly affect the stability and activity of the compounds .

Reactions with Amines

The reaction between cephalosporins and amines is critical in understanding their allergenic potential and modifying their structures .

-

Mechanism: Cephalosporins' reaction with amines involves multiple pathways, including uncatalyzed reactions and reactions catalyzed by water or hydroxide ions. The self-assisted nucleophilic reaction also plays a role in the aminolysis of the beta-lactam moiety .

-

Reactivity: Cephalothin and cefazolin react with amines as readily as penicillin G. Analyzing the UV spectra of cephalothin-glycine reaction products helps elucidate the possible structures of these products .

Stability in Aqueous Solutions

The stability of cephalosporins in aqueous solutions varies depending on the specific compound and the pH of the solution .

-

pH Dependence: Deacetoxycephalosporins like cephalexin and cephradine are more stable in acidic conditions compared to cephalothin, cephaloridine, and cephaloglycin . The pH-rate profiles for cephaloglycin, cephalexin, and cephradine near pH 8 can be explained by the intramolecular nucleophilic attack of the side-chain alpha-amino group upon the beta-lactam carbonyls, producing diketopiperazine-type compounds .

-

Degradation Products: Degradation of cephalosporins in aqueous solutions can lead to various products, including deacetylated forms and lactones. The kinetics of cephalothin degradation at different pH values have been studied using HPLC to identify and quantify these degradation products .

Enzymatic Reactions

Enzymes, such as cephalosporin C acylase, play a crucial role in modifying cephalosporins. These enzymes catalyze the deacylation of cephalosporin C (CPC) to produce 7-amino-cephalosporanic acid (7-ACA), a key intermediate in synthesizing other cephalosporins .

-

Acylase Activity: Cephalosporin C acylases are used industrially to produce 7-ACA from CPC. Studies have focused on improving the catalytic efficiency and substrate specificity of these enzymes through mutagenesis and structural modeling .

-

Structural Analysis: Structural modeling and molecular docking studies have provided insights into the binding interactions between CPC acylases and their substrates. These studies help identify key amino acid residues involved in substrate binding and catalysis, guiding the design of more efficient enzymes .

Kinetic Studies

Kinetic studies are essential for understanding the reaction mechanisms and optimizing reaction conditions for cephalosporin modification .

PBP3 Affinity

Modifications to cephalosporins can affect their affinity for penicillin-binding proteins (PBPs), which are the targets of these antibiotics in bacteria .

-

Affinity Assays: Measuring the melting temperatures (Tm) of PBPs in the presence of cephalosporin analogs can determine their relative affinities. Lower ligand equivalents required to cause a Tm shift indicate higher affinity .

-

Structural Modifications: Introducing steric bulk at the 7-position of the cephalosporin structure can increase stability in the presence of beta-lactamases, enzymes that degrade beta-lactam antibiotics .

Propiedades

Número CAS |

4704-60-3 |

|---|---|

Fórmula molecular |

C10H11NO5S |

Peso molecular |

257.27 g/mol |

Nombre IUPAC |

(6R)-3-(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C10H11NO5S/c1-5(12)16-3-6-4-17-8-2-7(13)11(8)9(6)10(14)15/h8H,2-4H2,1H3,(H,14,15)/t8-/m1/s1 |

Clave InChI |

YGBFLZPYDUKSPT-MRVPVSSYSA-N |

SMILES |

CC(=O)OCC1=C(N2C(CC2=O)SC1)C(=O)O |

SMILES isomérico |

CC(=O)OCC1=C(N2[C@@H](CC2=O)SC1)C(=O)O |

SMILES canónico |

CC(=O)OCC1=C(N2C(CC2=O)SC1)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.